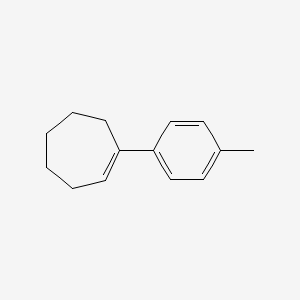
1-(4-Methylphenyl)cycloheptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)cycloheptene is an organic compound with the molecular formula C14H18. It is a derivative of cycloheptene, where a 4-methylphenyl group is attached to the cycloheptene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)cycloheptene can be synthesized through several methods. One common approach involves the reaction of cycloheptene with 4-methylphenyl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically requires a catalyst such as palladium or nickel to facilitate the coupling reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methylphenyl)cycloheptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can yield the saturated compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(4-Methylphenyl)cycloheptene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenyl)cycloheptene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring acts as an electron-rich site for electrophiles. Additionally, the cycloheptene ring can participate in various cycloaddition reactions, contributing to its reactivity and versatility in chemical synthesis .
Comparaison Avec Des Composés Similaires
Cycloheptene: The parent compound, lacking the 4-methylphenyl group.
1-Methylcycloheptene: A similar compound with a methyl group attached to the cycloheptene ring.
4-Methylphenylcyclohexane: A structurally related compound with a cyclohexane ring instead of cycloheptene.
Uniqueness: 1-(4-Methylphenyl)cycloheptene is unique due to the presence of both the cycloheptene ring and the 4-methylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
71172-69-5 |
|---|---|
Formule moléculaire |
C14H18 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
1-(4-methylphenyl)cycloheptene |
InChI |
InChI=1S/C14H18/c1-12-8-10-14(11-9-12)13-6-4-2-3-5-7-13/h6,8-11H,2-5,7H2,1H3 |
Clé InChI |
WOGQYKCPAYDULF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


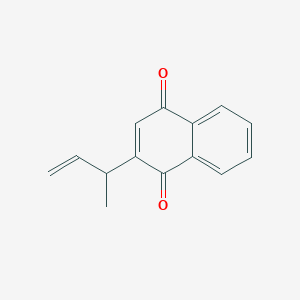

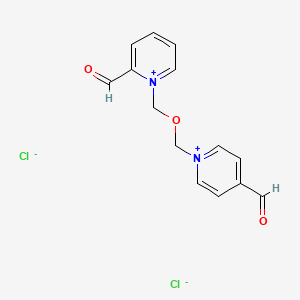
![Diethyl{[5-(ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]methyl}propanedioate](/img/structure/B14455111.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14455141.png)
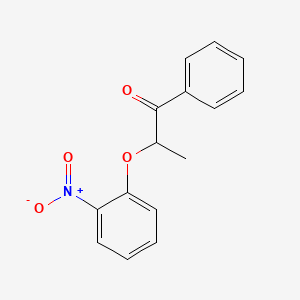

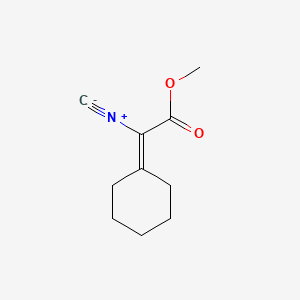
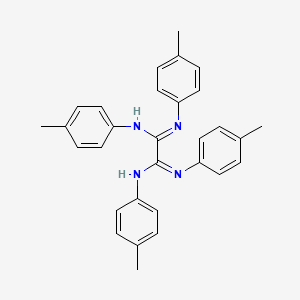

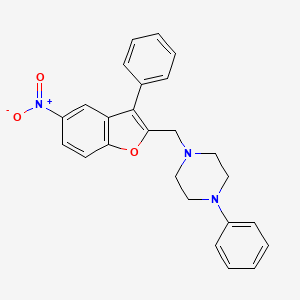
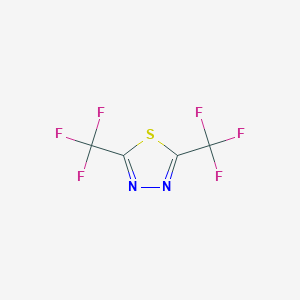
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)butan-1-one](/img/structure/B14455191.png)
